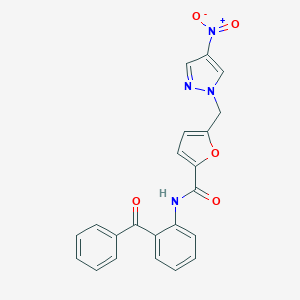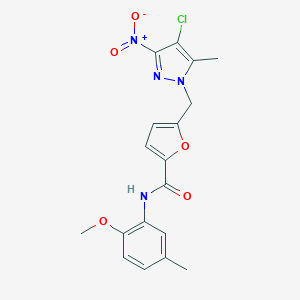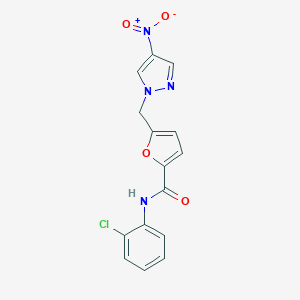![molecular formula C12H12ClN3O3S B213865 methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213865.png)
methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate is a chemical compound that has been widely studied for its potential scientific research applications. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In
Mecanismo De Acción
The mechanism of action of methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response and by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate has been found to have a number of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been found to inhibit the growth of a number of different bacterial strains, including both Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate. One area of research could focus on the development of new drugs based on this compound for the treatment of pain, inflammation, and bacterial infections. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues. Finally, research could be conducted to explore the potential use of this compound in other areas of scientific research, such as cancer research or neuroscience.
Métodos De Síntesis
Methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate can be synthesized using a variety of methods. One such method involves the reaction of 4-chloro-1-ethyl-3-nitro-1H-pyrazole with methyl 3-amino-2-thiophenecarboxylate in the presence of a catalyst. The resulting compound is then treated with a reducing agent to yield the final product. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
Methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, this compound has been shown to have antimicrobial activity, suggesting that it could be used in the development of new antibiotics.
Propiedades
Nombre del producto |
methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C12H12ClN3O3S |
Peso molecular |
313.76 g/mol |
Nombre IUPAC |
methyl 3-[(4-chloro-1-ethylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H12ClN3O3S/c1-3-16-6-7(13)9(15-16)11(17)14-8-4-5-20-10(8)12(18)19-2/h4-6H,3H2,1-2H3,(H,14,17) |
Clave InChI |
ZEQNBOVLQXPPLN-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(SC=C2)C(=O)OC)Cl |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)NC2=C(SC=C2)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)

![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)

![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)

![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)


![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)